Chavicol

Description

4-Allylphenol has been reported in Magnolia officinalis, Mandragora autumnalis, and other organisms with data available.

an inhibitor of aryl-alcohol oxidase; has free radical scavenging activity

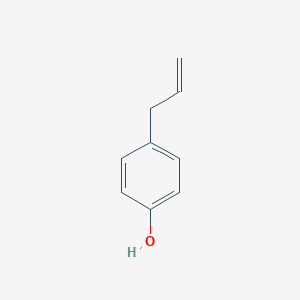

Structure

3D Structure

Propriétés

IUPAC Name |

4-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7,10H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIBXDHONMXTLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Record name | chavicol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chavicol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198210 | |

| Record name | Chavicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; Medicinal phenolic aroma | |

| Record name | Chavicol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Allylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1518/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

234.00 to 236.00 °C. @ 760.00 mm Hg | |

| Record name | Chavicol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | 4-Allylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1518/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.017-1.023 | |

| Record name | 4-Allylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1518/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

501-92-8 | |

| Record name | Chavicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chavicol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Allylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chavicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-allylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHAVICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5ER4K6969 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chavicol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

16 °C | |

| Record name | Chavicol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In Vitro Mechanisms of Action of Chavicol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the in vitro mechanisms of action of chavicol and its closely related analogue, hydroxythis compound. This compound, a phenolic compound found in various medicinal plants, notably Piper betle, has demonstrated a wide spectrum of biological activities. This guide synthesizes key findings on its anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme-inhibiting properties, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Anticancer Activity

This compound and its hydroxylated form, hydroxythis compound (HC), exhibit significant antiproliferative and cytotoxic effects against various cancer cell lines. The primary mechanisms involve the induction of oxidative stress, modulation of key signaling pathways, and disruption of mitochondrial function, ultimately leading to apoptosis.

Molecular Mechanisms and Signaling Pathways

In vitro studies have elucidated that hydroxythis compound's anticancer effects are mediated through multiple pathways. It has been shown to generate reactive oxygen species (ROS), which in turn modulates the mitochondrial membrane potential.[1][2][3] This disruption triggers downstream signaling cascades, including the c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase (MAPK) pathways, leading to programmed cell death.[1][2][3] In human lung cancer A549 cells, this compound was found to induce apoptosis by modulating the mitochondrial signaling pathway and affecting the p53 protein.[4]

Quantitative Data: Anticancer Effects

| Compound | Cell Line | Assay | Result | Value | Reference |

| This compound | Human Lung Cancer (A-549) | Cytotoxicity | IC50 | ~31 µg/mL | [4] |

| Hydroxythis compound | Bone Cancer (MG63) | MTT Assay | Cytotoxicity | Dose-dependent | [5] |

| Hydroxythis compound | Breast Cancer (MCF-7) | MTT Assay | Cytotoxicity | Dose & Time-dependent | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the this compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Antimicrobial and Antifungal Activity

This compound demonstrates broad-spectrum activity against various pathogens, including bacteria and fungi. The primary mechanism of action is the disruption of the microbial cell membrane's integrity.

Mechanism of Membrane Disruption

This compound's phenolic structure allows it to interact with and disrupt the lipid bilayer of microbial cell membranes. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[7][8] This mechanism is supported by studies showing an increased uptake of propidium iodide, a fluorescent dye that can only enter cells with compromised membranes, in this compound-treated pathogens.[7][9] Furthermore, this compound has been shown to inhibit the formation of biofilms, which are critical for microbial colonization and resistance.[7][8]

Quantitative Data: Antimicrobial and Antifungal Effects

| Compound | Organism | Result Type | Value (µg/mL) | Reference |

| Hydroxythis compound | Yeasts (various strains) | MIC Range | 15.62 - 500 | [7][10] |

| Hydroxythis compound | Aspergillus species | MIC Range | 125 - 500 | [7][10] |

| Hydroxythis compound | Dermatophytes | MIC Range | 7.81 - 62.5 | [7][10] |

| Hydroxythis compound | Oral Pathogens | MIC Range | 62.5 - 500 | [8][11] |

| Hydroxythis compound | C. albicans ATCC 90028 | MBIC50 | 125 | [7] |

| Hydroxythis compound | C. albicans ATCC 90028 | MBRC50 | 500 | [7] |

| Hydroxythis compound | S. mutans ATCC 25175 | MBIC50 | 500 - 1000 | [8] |

MIC: Minimum Inhibitory Concentration; MBIC50: 50% Minimum Biofilm Inhibition Concentration; MBRC50: 50% Minimum Biofilm Reduction Concentration.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of this compound against microbial strains, following CLSI guidelines.

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in a suitable broth medium (e.g., RPMI 1640 for fungi, Mueller-Hinton for bacteria) to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a standardized microbial inoculum from a fresh culture, adjusting its concentration according to CLSI standards (e.g., ~5 x 105 CFU/mL).

-

Inoculation: Add the prepared inoculum to each well containing the this compound dilutions. Include a positive control well (inoculum without this compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Antioxidant and Anti-inflammatory Activities

This compound's phenolic structure underpins its potent antioxidant and anti-inflammatory properties. It can neutralize free radicals and modulate inflammatory pathways.

Mechanisms of Action

As an antioxidant, this compound acts as a free radical scavenger by donating a hydrogen atom, which helps to alleviate oxidative stress.[4] This is demonstrated by its ability to inhibit lipid peroxidation.[8][12] The anti-inflammatory action of hydroxythis compound has been linked to its ability to significantly suppress the expression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in human neutrophils.[9][11] Essential oil containing methyl this compound has also shown significant inhibition of the lipoxygenase enzyme, which is involved in inflammatory pathways.[13]

Quantitative Data: Antioxidant and Anti-inflammatory Effects

| Compound | Assay / Model | Target | Result | Value | Reference |

| Methyl this compound | DPPH free radical scavenging | Free Radicals | IC50 | 312.50 ± 2.28 µg/mL | [12][14] |

| Methyl this compound | Lipid Peroxidation Inhibition | Lipid Peroxidation | % Inhibition | 73.08 ± 4.79% | [12][14] |

| Methyl this compound | Lipoxygenase Inhibition | Lipoxygenase | IC50 | 18.28 ± 0.03 µg/mL | [13] |

| Hydroxythis compound | Rat Liver Microsomes | Lipid Peroxidation | Inhibition | Concentration-dependent | [8][11] |

| Hydroxythis compound | Human Neutrophils | TNF-α Expression | Suppression | Significant | [9][11] |

Enzyme Inhibition

This compound and its derivatives have been shown to inhibit several key enzymes involved in metabolism and other physiological processes.

Mechanisms and Targets

Methyl this compound has been identified as an inhibitor of pancreatic lipase, an enzyme crucial for the digestion of dietary fats.[12][14] This suggests a potential role in managing metabolic disorders. Additionally, essential oil rich in methyl this compound has demonstrated significant inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, and tyrosinase, an enzyme linked to melanin production.[13]

Quantitative Data: Enzyme Inhibition

| Compound | Enzyme | Result | Value | Reference |

| Methyl this compound | Pancreatic Lipase | % Inhibition | 58.12% | [12][14] |

| Methyl this compound | α-Amylase | IC50 | 50.51 ± 0.32 µg/mL | [13] |

| Methyl this compound | α-Glucosidase | IC50 | 39.84 ± 1.2 µg/mL | [13] |

| Methyl this compound | Tyrosinase | IC50 | 68.58 ± 0.03 µg/mL | [13] |

Experimental Protocol: Pancreatic Lipase Inhibition Assay

-

Reagent Preparation: Prepare a substrate emulsion (e.g., p-nitrophenyl butyrate in a buffer solution with emulsifiers). Prepare a solution of pancreatic lipase enzyme.

-

Assay Setup: In a 96-well plate, add the buffer, this compound solution at various concentrations, and the pancreatic lipase solution. Pre-incubate the mixture.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate emulsion to all wells.

-

Incubation and Measurement: Incubate the plate at 37°C. Measure the increase in absorbance at 405 nm at regular intervals. The absorbance corresponds to the formation of p-nitrophenol, the product of the enzymatic reaction.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percentage of inhibition relative to a control reaction without the inhibitor. An IC50 value can be calculated from the dose-response curve.

References

- 1. Hydroxythis compound as a potential anticancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Hydroxythis compound as a potential anticancer agent (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In vitro antifungal activity of hydroxythis compound isolated from Piper betle L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the Antimicrobial, Antioxidant, and Anti-Inflammatory Activities of Hydroxythis compound for Its Potential Use as an Oral Care Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. In vitro antifungal activity of hydroxythis compound isolated from Piper betle L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Methyl this compound and Its Synthetic Analogue as Possible Antioxidant and Antilipase Agents Based on the In Vitro and In Silico Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of Chemical Composition and Investigation of Biological Activities of Ocimum basilicum L - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methyl this compound and Its Synthetic Analogue as Possible Antioxidant and Antilipase Agents Based on the In Vitro and In Silico Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Chavicol: A Technical Guide for Drug Discovery and Development

Abstract

Chavicol, a phenolic compound belonging to the allylbenzene class of natural products, has emerged as a molecule of significant interest within the pharmacological and drug discovery sectors. Predominantly found in the essential oils of various plants, including betel leaf (Piper betle) and basil (Ocimum basilicum), this compound and its derivatives exhibit a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. Detailed experimental protocols for key assays, quantitative data from preclinical studies, and elucidated signaling pathways are presented to support further research and development of this compound-based therapeutics.

Introduction

This compound (4-allylphenol) is a natural phenylpropanoid that serves as a key bioactive constituent in numerous medicinal plants.[1] Its chemical structure, characterized by a phenol ring with an allyl group substituent, forms the basis for its diverse pharmacological activities. This guide delves into the core pharmacological properties of this compound, presenting a technical analysis for researchers, scientists, and professionals in drug development. The information is organized to provide a clear understanding of its therapeutic potential, mechanisms of action, and the experimental methodologies used for its evaluation.

Anticancer Properties

This compound and its hydroxylated derivative, hydroxythis compound, have demonstrated significant anticancer activity across various cancer cell lines. The primary mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.

Mechanism of Action: Induction of Apoptosis

Hydroxythis compound has been shown to induce apoptosis in cancer cells by increasing intracellular ROS levels. This elevation in ROS triggers downstream signaling cascades, including the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[2][3] The activation of these stress-related kinases leads to the initiation of the apoptotic process.

Furthermore, studies have indicated that hydroxythis compound can induce DNA damage, leading to mitotic catastrophe and subsequent apoptosis in pancreatic cancer cells.[4] The apoptotic cascade is mediated by caspases, with evidence showing increased expression of cleaved caspase-3 and cleaved PARP in treated prostate cancer cells.[5]

Signaling Pathway

The anticancer activity of hydroxythis compound is intricately linked to the ROS-mediated activation of the JNK and p38 MAPK signaling pathways, ultimately leading to apoptosis.

References

The Role of Chavicol in Plant Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chavicol (p-allylphenol), a prominent phenylpropanoid, plays a multifaceted role in the secondary metabolism of various plant species, most notably in the genus Ocimum (basil). As a key intermediate in the biosynthesis of a diverse array of volatile organic compounds, this compound is integral to plant defense mechanisms, allelopathic interactions, and the production of commercially valuable essential oils. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its subsequent metabolic fate, and its ecological significance. Detailed experimental protocols for the extraction, quantification, and functional analysis of this compound are presented, alongside a comprehensive review of the signaling pathways that regulate its production. Quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized through detailed diagrams to facilitate a deeper understanding of the molecular mechanisms underpinning the role of this compound in plant secondary metabolism.

Introduction

Plants produce a vast arsenal of secondary metabolites that are not directly involved in growth and development but are crucial for their interaction with the environment. Among these, phenylpropanoids represent a large and diverse class of compounds derived from the amino acid phenylalanine. This compound, a simple phenylpropene, serves as a central hub in the phenylpropanoid pathway, acting as a precursor to a variety of other secondary metabolites, including its methylated derivative, methyl this compound (estragole).

The accumulation of this compound and its derivatives is a key determinant of the aromatic profile and biological activity of many medicinal and culinary herbs. These compounds contribute significantly to the plant's defense against herbivores and pathogens and are involved in complex allelopathic interactions with neighboring plants. For researchers and professionals in drug development, understanding the biosynthesis and regulation of this compound is paramount for harnessing the pharmacological potential of these natural products. This guide aims to provide a comprehensive technical overview of the current knowledge on this compound's role in plant secondary metabolism.

Biosynthesis of this compound

The biosynthesis of this compound originates from the shikimate pathway, which produces the aromatic amino acid precursor, L-phenylalanine. From phenylalanine, the core phenylpropanoid pathway leads to the formation of p-coumaroyl-CoA, a critical branch-point intermediate. The subsequent steps to this compound involve a series of enzymatic reactions, primarily elucidated in sweet basil (Ocimum basilicum).

The key enzymes involved in the biosynthesis of this compound are:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Cinnamoyl-CoA reductase (CCR): Reduces p-coumaroyl-CoA to p-coumaraldehyde.

-

Cinnamyl alcohol dehydrogenase (CAD): Reduces p-coumaraldehyde to p-coumaryl alcohol.[1]

-

This compound synthase (CVS) / Eugenol synthase (EGS): These enzymes, belonging to the PIP family of reductases, are proposed to catalyze the final step. While the exact mechanism is still under investigation, it is believed to involve the reduction of an activated form of p-coumaryl alcohol, such as p-coumaryl acetate, to yield this compound.[2][3]

The conversion of this compound to methyl this compound is catalyzed by This compound O-methyltransferase (CVOMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of this compound.[2]

Quantitative Data on this compound and its Derivatives

The concentration of this compound and its methylated form, methyl this compound, varies significantly among different plant species, cultivars, and even within different tissues of the same plant. Environmental conditions and developmental stage also play a crucial role in the accumulation of these compounds.

Table 1: this compound and Methyl this compound Content in Different Ocimum Species and Cultivars

| Species/Cultivar | Plant Part | This compound (%) | Methyl this compound (%) | Reference(s) |

| Ocimum basilicum 'EMX-1' | Leaves | - | High | [4] |

| Ocimum basilicum (Sweet Basil) | Leaves | - | 7.92 | [5] |

| Ocimum basilicum 'Genovese' | Leaves | - | - | [5] |

| Ocimum basilicum (from Morocco) | Leaves and Stems | - | 2.26 (yield) | [6] |

| Ocimum sp. (from Brazil) | Dry Leaves | - | 36.81-41.62 | [7] |

| Ocimum basilicum (Italian cultivars) | Aerial parts | - | Present | [8] |

| Ocimum basilicum (Serbian cultivars) | Dry herb | - | 7.92 | [9] |

| Ocimum spp. (12 varieties from Colombia) | Leaves, flowers, stems | 0.4-12 | - | [10] |

Table 2: Variation in this compound and Methyl this compound Content with Plant Part and Developmental Stage

| Plant Species | Plant Part | Developmental Stage | This compound Content | Methyl this compound Content | Reference(s) |

| Ocimum basilicum | Leaves | Young | Higher CVOMT activity | Higher accumulation | [11] |

| Ocimum basilicum | Leaves | Mature | Lower CVOMT activity | Lower accumulation | [11] |

| Ocimum basilicum | Flower | - | - | 58.26% | [12] |

| Ocimum basilicum | Leaves | - | - | 52.60% | [12] |

| Ocimum basilicum | Stem | - | - | 15.91% | [12] |

Table 3: Effect of Abiotic Stress on this compound and Methyl this compound Content

| Plant Species | Stress Condition | Effect on this compound/Methyl this compound Content | Reference(s) |

| Ocimum basilicum | Drought (50% FC) | Increased methyl this compound | [13] |

| Ocimum basilicum | Drought and Flooding | Decrease in total phenolics and flavonoids | [14][15] |

| Ocimum tenuiflorum | Cold, Drought, Flood, Salinity | Decrease in eugenol (related phenylpropanoid) | [16] |

| Ocimum basilicum 'Genovese' | Salinity (100 mM and 200 mM NaCl) | Increased eugenol, decreased linalool | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in plants.

Extraction of this compound from Plant Material

Objective: To extract essential oils containing this compound from plant tissues.

Method: Hydrodistillation

-

Sample Preparation: Air-dry fresh plant material (e.g., Ocimum basilicum leaves) in the shade to a constant weight.[7]

-

Hydrodistillation: Place a known quantity (e.g., 100 g) of the dried plant material into a Clevenger-type apparatus. Add distilled water in a 1:10 (w/v) ratio.

-

Distillation: Heat the flask, and collect the distillate over a period of 3-4 hours. The essential oil, being less dense than water, will form a layer on top.

-

Collection and Storage: Carefully collect the essential oil layer using a micropipette. Dry the oil over anhydrous sodium sulfate to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C until analysis.[6]

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in an essential oil sample.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

Typical GC-MS Parameters:

-

Column: HP-5MS (5% phenyl methyl siloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[18]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[19]

-

Injection Volume: 1 µL of the essential oil diluted in a suitable solvent (e.g., hexane or methanol). A split injection mode (e.g., 1:50) is commonly used.

-

Oven Temperature Program:

-

Initial temperature: 60°C for 2 minutes.

-

Ramp: Increase at 3°C/minute to 240°C.

-

Hold: Maintain at 240°C for 10 minutes.[20]

-

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 250°C.

-

Quantification: Identification of this compound is based on the comparison of its retention time and mass spectrum with that of an authentic standard. Quantification is typically performed by creating a calibration curve with known concentrations of a this compound standard.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

Objective: To measure the activity of PAL, the first committed enzyme in the phenylpropanoid pathway.

Protocol:

-

Enzyme Extraction:

-

Homogenize 0.5 g of fresh plant tissue in 2 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 14 mM β-mercaptoethanol and 2% (w/v) polyvinylpolypyrrolidone).

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract.[10][21]

-

-

Assay Mixture:

-

In a quartz cuvette, combine:

-

1.5 mL of 50 mM Tris-HCl buffer (pH 8.8).

-

0.5 mL of 40 mM L-phenylalanine.

-

0.1 mL of the enzyme extract.

-

-

-

Reaction and Measurement:

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding 0.1 mL of 5 M HCl.

-

Measure the absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.

-

A blank reaction without the enzyme extract should be used to zero the spectrophotometer.

-

-

Calculation of Activity: Calculate the PAL activity based on the molar extinction coefficient of trans-cinnamic acid (10,4 M⁻¹ cm⁻¹). One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.

This compound O-Methyltransferase (CVOMT) Enzyme Assay

Objective: To measure the activity of CVOMT, the enzyme that converts this compound to methyl this compound.

Protocol:

-

Enzyme Extraction: Prepare a crude enzyme extract from young plant leaves as described for the PAL assay.

-

Assay Mixture:

-

In a microcentrifuge tube, combine:

-

50 µL of 100 mM Tris-HCl buffer (pH 7.5).

-

10 µL of 10 mM S-adenosyl-L-methionine (SAM).

-

10 µL of 10 mM this compound (dissolved in a minimal amount of DMSO and diluted in buffer).

-

30 µL of the enzyme extract.

-

-

-

Reaction:

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Stop the reaction by adding 10 µL of 5 M HCl.

-

-

Extraction and Analysis:

-

Extract the product, methyl this compound, with an equal volume of ethyl acetate.

-

Vortex and centrifuge to separate the phases.

-

Analyze the ethyl acetate layer by GC-MS to quantify the amount of methyl this compound produced.

-

-

Calculation of Activity: Calculate the enzyme activity based on the amount of methyl this compound produced per unit time per milligram of protein in the enzyme extract.

Allelopathic Bioassay: Seed Germination Inhibition

Objective: To assess the allelopathic potential of this compound by measuring its effect on seed germination.

Protocol:

-

Preparation of Test Solutions: Prepare a series of dilutions of this compound (e.g., 0.1, 0.5, 1.0, 2.0 mM) in a suitable solvent (e.g., 0.1% DMSO in distilled water) to ensure solubility. A solvent-only solution serves as the control.

-

Seed Plating:

-

Place a sterile filter paper in a Petri dish (9 cm diameter).

-

Evenly space a known number of seeds (e.g., 20-30) of a sensitive indicator species (e.g., lettuce, Lactuca sativa) on the filter paper.[22]

-

-

Treatment Application:

-

Add a standard volume (e.g., 5 mL) of each this compound dilution or the control solution to the respective Petri dishes.

-

-

Incubation: Seal the Petri dishes with parafilm to prevent evaporation and incubate them in a growth chamber under controlled conditions (e.g., 25°C with a 16/8 hour light/dark cycle) for a specified period (e.g., 7 days).[9]

-

Data Collection:

-

Record the number of germinated seeds daily. A seed is considered germinated when the radicle has emerged to a certain length (e.g., >2 mm).

-

At the end of the experiment, measure the radicle and hypocotyl length of the germinated seedlings.

-

-

Data Analysis: Calculate the germination percentage, germination rate, and seedling growth inhibition for each concentration of this compound compared to the control.

Signaling Pathways Regulating this compound Biosynthesis

The production of this compound, as part of the broader phenylpropanoid pathway, is tightly regulated by complex signaling networks in response to developmental cues and environmental stimuli. The phytohormones jasmonic acid (JA) and salicylic acid (SA) are key players in this regulation.

Jasmonate (JA) Signaling Pathway

The jasmonate signaling pathway is primarily activated in response to wounding and herbivory. The bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, an F-box protein COI1, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This de-repression allows for the activation of transcription factors that upregulate the expression of genes involved in secondary metabolism, including those in the phenylpropanoid pathway.

Key transcription factor families involved in JA-mediated regulation of phenylpropanoid biosynthesis include:

-

MYC transcription factors: MYC2 is a master regulator in the JA signaling pathway that can directly activate the expression of some phenylpropanoid biosynthesis genes.

-

bHLH (basic helix-loop-helix) transcription factors: Several bHLH transcription factors have been shown to be involved in the regulation of terpene and phenylpropanoid biosynthesis in a JA-dependent manner.[1][2][21][23]

-

WRKY transcription factors: These transcription factors bind to W-box elements in the promoters of target genes and are known to be involved in the regulation of various defense responses, including the production of phenylpropanoids.[24][25]

Salicylic Acid (SA) Signaling Pathway

The salicylic acid signaling pathway is typically activated in response to biotrophic pathogens. SA accumulation leads to the activation of the master regulator NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1). Activated NPR1 translocates to the nucleus and interacts with various transcription factors to induce the expression of a large set of defense-related genes, including those of the phenylpropanoid pathway.

The SA pathway can influence this compound biosynthesis by upregulating the expression of key enzymes like PAL. The interplay between SA and JA signaling is complex, often exhibiting antagonistic or synergistic interactions depending on the specific context.

Ecological Role of this compound

This compound and its derivatives play significant roles in the interactions of plants with their environment.

-

Plant Defense: As a phenylpropanoid, this compound contributes to the plant's defense against herbivores and pathogens. Its aromatic properties can act as a deterrent to feeding insects, and it can also exhibit antimicrobial activity against certain fungi and bacteria. The induction of this compound biosynthesis by JA signaling is a clear indication of its role in induced defense responses.

-

Allelopathy: this compound can be released into the environment through volatilization or root exudation, where it can inhibit the germination and growth of neighboring plants. This allelopathic activity reduces competition for resources such as water, nutrients, and light.

-

Attraction of Pollinators and Natural Enemies: The volatile nature of this compound and its derivatives can also play a role in attracting pollinators to the flowers. Furthermore, in response to herbivory, the blend of volatile organic compounds released, which may include this compound, can attract natural enemies of the herbivores, thus providing an indirect defense mechanism.

Conclusion and Future Perspectives

This compound stands as a critical metabolite at the crossroads of the phenylpropanoid pathway, influencing a plant's chemical profile, defense capabilities, and ecological interactions. This technical guide has provided a detailed overview of its biosynthesis, regulation, and functional roles, supported by quantitative data and experimental methodologies. For researchers in plant science and drug development, a thorough understanding of the molecular mechanisms governing this compound production is essential for the targeted manipulation of its biosynthesis to enhance desirable traits in medicinal and aromatic plants.

Future research should focus on the complete elucidation of the enzymatic steps leading from p-coumaryl alcohol to this compound, including the definitive characterization of this compound synthase. Further investigation into the specific transcription factors and their binding sites within the promoters of this compound biosynthetic genes will provide more precise tools for metabolic engineering. A deeper understanding of the complex interplay between different signaling pathways in regulating this compound production under various environmental conditions will also be crucial for developing crops with enhanced resilience and valuable phytochemical profiles.

References

- 1. jipb.net [jipb.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound formation in sweet basil (Ocimum basilicum): cleavage of an esterified C9 hydroxyl group with NAD(P)H-dependent reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. d-nb.info [d-nb.info]

- 5. notulaebotanicae.ro [notulaebotanicae.ro]

- 6. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. scielo.br [scielo.br]

- 11. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]

- 12. Comparative essential oil composition of flowers, leavesand stems of basil (Ocimum basilicum L.) used as herb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effect of drought stress on the expression of key genes involved in the biosynthesis of phenylpropanoids and essential oil components in basil (Ocimum basilicum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Effect of Antagonist Abiotic Stress on Bioactive Compounds from Basil (Ocimum basilicum) | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Ocimum metabolomics in response to abiotic stresses: Cold, flood, drought and salinity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hrcak.srce.hr [hrcak.srce.hr]

- 18. academic.oup.com [academic.oup.com]

- 19. PbbHLH4 regulates floral monoterpene biosynthesis in Phalaenopsis orchids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The jasmonate-induced bHLH gene SlJIG functions in terpene biosynthesis and resistance to insects and fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. doaj.org [doaj.org]

- 22. academic.oup.com [academic.oup.com]

- 23. WRKY transcription factor - Wikipedia [en.wikipedia.org]

- 24. WRKY transcription factors: Jack of many trades in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 25. kzndard.gov.za [kzndard.gov.za]

Chavicol: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chavicol, a naturally occurring phenylpropene, has emerged as a valuable and versatile building block in organic synthesis. Its simple structure, consisting of a phenol ring substituted with an allyl group, belies its rich reactivity, offering multiple sites for functionalization. This technical guide provides a comprehensive overview of this compound's utility as a precursor for the synthesis of a diverse array of complex molecules, including bioactive natural products and novel pharmaceutical scaffolds. This document details key synthetic transformations, providing experimental protocols and quantitative data to facilitate its application in research and development.

Core Synthetic Transformations of this compound

This compound's structure, featuring a reactive phenol, an electron-rich aromatic ring, and a versatile allyl group, allows for a wide range of chemical modifications. Key transformations include oxidative coupling, cross-coupling reactions, functionalization of the hydroxyl group, and rearrangements of the allyl moiety.

Oxidative Coupling: Dimerization to Magnolol

The dimerization of this compound to form magnolol, a bioactive neolignan with significant pharmacological properties, is a key transformation. While enzymatic methods have been explored, chemical synthesis provides a more direct route in a laboratory setting.

Table 1: Synthesis of Magnolol from this compound

| Reaction Type | Reagents and Conditions | Product | Yield | Reference |

| Enzymatic Oxidative Coupling | This compound (1 g/L), Laccase (MoLAC14), pH 7-7.5, 60 °C, 3 h | Magnolol | 14.5 mg/L | [1] |

Experimental Protocol: Enzymatic Synthesis of Magnolol [1]

A solution of this compound (1 g/L) is prepared in a suitable buffer at pH 7-7.5. The laccase enzyme MoLAC14 is added, and the reaction mixture is incubated at 60 °C for 3 hours. The formation of magnolol is monitored by an appropriate analytical technique such as HPLC. Following the reaction, the product is extracted from the aqueous phase using an organic solvent and purified by chromatography.

Synthesis of Honokiol Derivatives

Honokiol, a structural isomer of magnolol, is another important bioactive neolignan. While a direct dimerization of this compound to honokiol is not straightforward, this compound derivatives serve as key precursors in its multi-step synthesis. A notable strategy involves a Suzuki coupling followed by a Claisen rearrangement.

Table 2: Multi-step Synthesis of Honokiol from a this compound Derivative

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Reference |

| 1. Suzuki Coupling | 4-Allyl-2-bromoanisole | 4-Hydroxyphenyl boronic acid, Pd catalyst | 5-Allyl-2-methoxy-4'-hydroxybiphenyl | - | [2] |

| 2. Allylation | 5-Allyl-2-methoxy-4'-hydroxybiphenyl | Allyl bromide, base | 5-Allyl-4'-allyloxy-2-methoxy-biphenyl | - | [2] |

| 3. Claisen Rearrangement & Demethylation | 5-Allyl-4'-allyloxy-2-methoxy-biphenyl | Lewis acid | Honokiol | 32% (overall) | [2] |

Experimental Protocol: Synthesis of Honokiol (Illustrative) [2]

-

Step 1 & 2 (Suzuki Coupling and Allylation): 4-Allyl-2-bromoanisole, a derivative of this compound, undergoes a palladium-catalyzed Suzuki coupling with 4-hydroxyphenyl boronic acid to form the biphenyl core. The resulting phenolic hydroxyl group is then allylated using allyl bromide in the presence of a base.

-

Step 3 (Claisen Rearrangement and Demethylation): The resulting allyl ether is subjected to a Lewis acid-catalyzed Claisen rearrangement. This reaction proceeds via a concerted[1][1]-sigmatropic rearrangement to install the second allyl group onto the phenolic ring. Concurrently, the methyl ether is cleaved to afford honokiol. The final product is purified by column chromatography.

Functionalization of the Allyl Group: Heck Reaction

The allyl group of this compound and its derivatives is amenable to various transformations, including palladium-catalyzed cross-coupling reactions like the Heck reaction. This allows for the introduction of aryl or vinyl substituents, further diversifying the molecular scaffold.

Table 3: Heck Arylation of Estragole (Methyl this compound)

| Arylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| Iodobenzene | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 3 | (E/Z)-1-(4-methoxyphenyl)-2-phenylprop-1-ene | 47 (E), 42 (Z) | [3] |

| Phenylboronic acid | Pd(OAc)₂ | - | DMF | 100 | 4 | (E/Z)-1-(4-methoxyphenyl)-2-phenylprop-1-ene | 47 (E), 41 (Z) | [3] |

Experimental Protocol: Heck Arylation of Estragole with Iodobenzene [3]

In a reaction vessel, iodobenzene (1 mmol), estragole (1 mmol), potassium carbonate (2 mmol), and palladium(II) acetate (1 x 10⁻⁵ mol) are combined in DMF (5 cm³). The mixture is heated to 100 °C for 3 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The products, (E)- and (Z)-1-(4-methoxyphenyl)-2-phenylprop-1-ene, are isolated and purified by column chromatography.

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a key site for derivatization through reactions such as esterification and etherification. These modifications can be used to introduce a wide variety of functional groups, modulate the molecule's physicochemical properties, or to install protecting groups for subsequent transformations.

The Fischer esterification allows for the conversion of this compound's phenolic hydroxyl group into an ester. This reaction is typically carried out by reacting the phenol with a carboxylic acid in the presence of an acid catalyst.

Table 4: Fischer Esterification of 4-Allylphenol (this compound)

| Carboxylic Acid | Catalyst | Conditions | Product | Yield | Reference |

| Acetic Acid | H₂SO₄ (conc.) | Reflux | 4-Allylphenyl acetate | High (qualitative) | General Protocol[4] |

Experimental Protocol: Synthesis of 4-Allylphenyl Acetate

To a solution of 4-allylphenol in a suitable solvent (or neat), an excess of acetic acid and a catalytic amount of concentrated sulfuric acid are added. The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and neutralized with a weak base. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to afford 4-allylphenyl acetate.

The Williamson ether synthesis is a versatile method for preparing ethers from an alcohol and an alkyl halide. In the context of this compound, this reaction allows for the introduction of various alkyl or substituted alkyl groups at the phenolic oxygen.

Table 5: Williamson Ether Synthesis with Phenol (Model for this compound)

| Alkyl Halide | Base | Solvent | Conditions | Product | Yield | Reference |

| Allyl Bromide | K₂CO₃ | Acetone | Reflux | Allyl phenyl ether | High (qualitative) | General Protocol[1] |

Experimental Protocol: Synthesis of Allyl 4-Allylphenyl Ether (this compound Allyl Ether)

To a solution of this compound in a polar aprotic solvent such as acetone or DMF, a base such as potassium carbonate is added. The mixture is stirred, and then allyl bromide is added. The reaction is heated to reflux and monitored by TLC. After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to yield the crude allyl 4-allylphenyl ether, which can be purified by chromatography.

Claisen Rearrangement

The allyl ether derivatives of this compound can undergo a thermal or Lewis acid-catalyzed Claisen rearrangement. This[1][1]-sigmatropic rearrangement is a powerful tool for carbon-carbon bond formation, allowing for the migration of the allyl group from the oxygen to an ortho position on the aromatic ring.

Experimental Protocol: Claisen Rearrangement of Allyl Phenyl Ether (Model for this compound Allyl Ether) [5]

Allyl phenyl ether is heated, either neat or in a high-boiling solvent, to approximately 200-250 °C. The rearrangement is typically monitored by TLC or GC. Upon completion, the reaction mixture is cooled, and the product, 2-allylphenol, is isolated and purified, often by distillation or chromatography. For this compound allyl ether, the rearrangement would yield 2-allyl-4-allylphenol.

Conclusion

This compound is a readily available and highly versatile precursor in organic synthesis. Its unique combination of a reactive phenol, an activatable aromatic ring, and a functionalizable allyl group provides a rich platform for the construction of complex molecular architectures. The synthetic transformations detailed in this guide, including oxidative couplings, cross-coupling reactions, and classical rearrangements, highlight the broad utility of this compound in the synthesis of bioactive natural products and novel compounds for drug discovery. The provided experimental protocols and quantitative data serve as a valuable resource for researchers seeking to harness the synthetic potential of this remarkable natural product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification and Validation of Magnolol Biosynthesis Genes in Magnolia officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of Chavicol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantification of chavicol, a natural phenylpropene with various biological activities. The following methods are described: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the precise quantification of this compound in various matrices, including plant extracts and pharmaceutical formulations.

Application Note: HPLC Quantification of this compound

This note describes a validated Reverse Phase-HPLC (RP-HPLC) method for the determination of this compound. The method is sensitive, accurate, and provides reliable quantification.

Principle: The separation is based on the partitioning of this compound between a nonpolar stationary phase (C18) and a polar mobile phase. Detection is typically performed using a UV detector at a wavelength where this compound exhibits maximum absorbance.

Key Parameters:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water, or methanol and water. The addition of a small amount of acid (e.g., acetic acid or orthophosphoric acid) can improve peak shape.

-

Flow Rate: Typically 0.7-1.5 mL/min.

-

Detection: UV detection at approximately 280 nm.

-

Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C) for better reproducibility.

Experimental Protocol: HPLC Quantification of this compound

1. Materials and Reagents:

- This compound standard (high purity)

- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)

- Water (HPLC grade)

- Acetic acid or Orthophosphoric acid (analytical grade)

- Sample containing this compound (e.g., plant extract)

2. Instrumentation:

- HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

- C18 analytical column.

3. Preparation of Standard Solutions:

- Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

- Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Preparation of Sample Solution:

- Accurately weigh a known amount of the sample.

- Extract this compound using a suitable solvent (e.g., methanol or ethanol) with the aid of sonication or vortexing.

- Filter the extract through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions (Example):

- Column: C18, 250 mm x 4.6 mm, 5 µm.

- Mobile Phase: Methanol:Water (70:30, v/v).[1]

- Flow Rate: 0.7 mL/min.[1]

- Injection Volume: 20 µL.

- Column Temperature: 40 °C.[2][3]

- Detection Wavelength: 280 nm.[1]

6. Analysis:

- Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

- Inject the sample solution and determine the peak area of this compound.

- Calculate the concentration of this compound in the sample using the calibration curve.

Quantitative Data Summary for HPLC Methods

| Parameter | Value | Reference |

| Linearity Range | 0.78 - 100 µg/mL | [4][5] |

| Correlation Coefficient (R²) | > 0.998 | [4][5][6] |

| Limit of Detection (LOD) | 0.03 - 1.0 µg/mL | [1][4][5] |

| Limit of Quantification (LOQ) | 0.05 - 2.0 µg/mL | [1][4][5] |

| Precision (RSD) | < 0.7% | [4][5] |

| Recovery | 92.8 - 100.3% | [4][5] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.

Application Note: GC-MS Quantification of this compound

This method allows for the simultaneous separation, identification, and quantification of this compound in complex mixtures such as essential oils.

Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification, and the total ion count or specific ion monitoring can be used for quantification.

Key Parameters:

-

Column: A nonpolar or moderately polar capillary column (e.g., HP-5MS, DB-5).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless, depending on the concentration of the analyte.

-

Temperature Program: A temperature gradient is used to elute compounds with different boiling points.

-

Ionization: Electron Ionization (EI) is commonly used.

-

Mass Analyzer: Quadrupole or other mass analyzers.

Experimental Protocol: GC-MS Quantification of this compound

1. Materials and Reagents:

- This compound standard (high purity)

- Hexane or Dichloromethane (GC grade)

- Sample containing this compound (e.g., essential oil)

2. Instrumentation:

- GC-MS system with a capillary column, an autosampler, and a mass selective detector.

3. Preparation of Standard Solutions:

- Prepare a stock solution of this compound (e.g., 1 mg/mL) in hexane.

- Prepare a series of calibration standards by serial dilution.

4. Preparation of Sample Solution:

- Dilute the sample (e.g., essential oil) in hexane to an appropriate concentration.

- Filter the solution if necessary.

5. GC-MS Conditions (Example):

- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[7]

- Carrier Gas: Helium at 1.2 mL/min.[7]

- Inlet Temperature: 300 °C.[7]

- Injection Volume: 2 µL (splitless).[7]

- Oven Program: Initial temperature 70 °C for 3 min, ramp to 100 °C at 5 °C/min, hold for 1 min, then ramp to 246 °C at 120 °C/min and hold for 3 min.[8]

- MS Transfer Line Temperature: 280 °C.[8]

- Ion Source Temperature: 230 °C.[7][8]

- Ionization Energy: 70 eV.[7][8]

- Scan Range: m/z 40-600.[7]

6. Analysis:

- Generate a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration of the standard solutions.

- Analyze the sample and determine the peak area of the same characteristic ion.

- Calculate the concentration of this compound in the sample using the calibration curve.

Quantitative Data Summary for GC-MS Methods

| Parameter | Value | Reference |

| Linearity Range | 0.10 - 10.00 µg/mL | [6] |

| Correlation Coefficient (R²) | ≥ 0.998 | [6] |

| Intra-day Precision (RSD) | ≤ 12.03 % | [6] |

| Inter-day Precision (RSD) | ≤ 11.34 % | [6] |

| Accuracy | 80.23 - 115.41 % | [6] |

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more accessible method for the quantification of total phenolic content, which can be correlated to this compound concentration if it is the major phenolic compound. For more specific quantification, colorimetric reactions can be employed.

Application Note: Spectrophotometric Quantification of this compound

This note describes two approaches: direct UV spectrophotometry and a colorimetric method for the quantification of this compound.

Principle (Direct UV): this compound exhibits absorbance in the UV region. By measuring the absorbance at its λmax (around 280 nm), its concentration can be determined using the Beer-Lambert law. This method is suitable for relatively pure samples.

Principle (Colorimetric - Folin-Ciocalteu): The Folin-Ciocalteu reagent reacts with phenolic compounds in an alkaline medium to produce a blue-colored complex. The intensity of the color, measured spectrophotometrically, is proportional to the amount of phenolic compounds present. Gallic acid is typically used as a standard.

Experimental Protocol: Spectrophotometric Quantification (Folin-Ciocalteu Method)

1. Materials and Reagents:

- This compound standard or Gallic acid standard

- Folin-Ciocalteu reagent

- Sodium carbonate solution (e.g., 20%)

- Methanol or Ethanol

- Distilled water

- Sample containing this compound

2. Instrumentation:

- UV-Vis Spectrophotometer

3. Preparation of Standard Solutions (Gallic Acid):

- Prepare a stock solution of gallic acid (e.g., 1 mg/mL) in methanol.

- Prepare a series of calibration standards (e.g., 20, 40, 60, 80, 100 µg/mL).

4. Preparation of Sample Solution:

- Extract a known amount of the sample with a suitable solvent.

- Dilute the extract to a concentration that falls within the linear range of the assay.

5. Procedure:

- To 0.5 mL of the standard or sample solution, add 0.5 mL of Folin-Ciocalteu reagent (diluted 1:1 with water).[9]

- Incubate for 5 minutes at room temperature.[9]

- Add 2 mL of 20% sodium carbonate solution.[9]

- Incubate for 90 minutes at room temperature in the dark.[9]

- Measure the absorbance at approximately 760 nm against a blank.[10]

6. Analysis:

- Construct a calibration curve by plotting the absorbance of the gallic acid standards against their concentrations.

- Determine the total phenolic content of the sample from the calibration curve, expressed as gallic acid equivalents (GAE).

Quantitative Data Summary for Spectrophotometric Methods

| Parameter (Folin-Ciocalteu) | Value | Reference |

| Linearity Range (Gallic Acid) | 0.25 - 1.25 mg/mL | [11] |

| Correlation Coefficient (R²) | > 0.99 | |

| LOD (Gallic Acid) | 0.35 µg/mL | [11] |

| LOQ (Gallic Acid) | 1.05 µg/mL | [11] |

Experimental Workflow Diagram

Caption: General workflow for this compound quantification.

References

- 1. Extraction-free colorimetric determination of thymol and carvacrol isomers in essential oils by pH-dependent formation of gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scitepress.org [scitepress.org]

- 4. Methyl this compound and Its Synthetic Analogue as Possible Antioxidant and Antilipase Agents Based on the In Vitro and In Silico Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. rsdjournal.org [rsdjournal.org]

- 9. researchgate.net [researchgate.net]

- 10. The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repozitorij.ptfos.hr [repozitorij.ptfos.hr]

Application Note: HPLC-UV Method for the Analysis of p-Allylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Allylphenol, also known as chavicol, is a natural phenylpropene, a type of organic compound found in various essential oils, including that of the betel leaf. It is of significant interest to researchers in the fields of pharmacology and drug development due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and antioxidant properties. Accurate and reliable quantification of p-allylphenol in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the analysis of p-allylphenol.

Principle

This method utilizes reversed-phase HPLC to separate p-allylphenol from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (methanol or acetonitrile) and water, often with a small amount of acid to ensure good peak shape. The analyte is detected by a UV detector at a wavelength where it exhibits maximum absorbance, allowing for sensitive and specific quantification.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Solvents: HPLC grade methanol, acetonitrile, and water.

-

Reagents: Acetic acid or formic acid (analytical grade).

-

Standard: A certified reference standard of p-allylphenol.

Preparation of Standard Solutions

A stock solution of p-allylphenol (e.g., 1 mg/mL) is prepared by accurately weighing the standard and dissolving it in a suitable solvent such as methanol. A series of working standard solutions of different concentrations are then prepared by diluting the stock solution with the mobile phase. These will be used to construct a calibration curve.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. For liquid samples, a simple dilution and filtration step may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances and concentrate the analyte.

Chromatographic Conditions

Based on methods for structurally similar phenolic compounds, the following starting conditions are recommended:

-

Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) with 0.1% acetic acid. The optimal ratio may need to be determined experimentally.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30 °C.

-

UV Detection Wavelength: Phenolic compounds typically exhibit maximum absorbance around 270-280 nm. A wavelength of 280 nm is a suitable starting point for p-allylphenol.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be expected from a validated HPLC-UV method for p-allylphenol, based on published methods for the closely related compounds hydroxythis compound and eugenol.[1][2][3]

Table 1: Method Validation Parameters

| Parameter | Typical Value |

| Linearity Range | 0.5 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.03 - 1.0 µg/mL |

| Limit of Quantitation (LOQ) | 0.05 - 2.0 µg/mL |

Table 2: Precision and Accuracy Data

| Parameter | Typical Value (RSD%) |

| Intra-day Precision | < 2% |

| Inter-day Precision | < 5% |

| Accuracy (Recovery) | 95 - 105% |

Diagrams

Caption: Experimental workflow for HPLC-UV analysis of p-allylphenol.

Caption: Relationship between p-allylphenol's structure and HPLC-UV detection.

References

Application Notes and Protocols: Chavicol as a Standard in Phytochemical Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of chavicol as a standard in the quantitative analysis of phytochemicals. The protocols cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and UV-Vis Spectrophotometry. Additionally, we explore the relevance of this compound quantification by examining its biosynthetic pathway and its putative role in modulating key cellular signaling pathways.

Introduction to this compound

This compound (4-allylphenol) is a natural phenylpropanoid found in various aromatic plants, most notably in the essential oils of betel leaf (Piper betle L.) and basil (Ocimum basilicum). Its presence and concentration are of significant interest due to its wide range of reported biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Accurate quantification of this compound in plant extracts and essential oils is crucial for the standardization of herbal products and for understanding its pharmacological effects.

Quantitative Analysis of this compound

This section outlines detailed protocols for the quantification of this compound using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the separation and quantification of this compound in complex mixtures like plant extracts.

2.1.1. Experimental Protocol: HPLC Quantification of this compound

This protocol is adapted from methodologies for similar phenolic compounds and should be optimized for specific laboratory conditions.[1][2][3][4]

a) Preparation of Standard Solutions:

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

-

Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL).

-

Filter all standard solutions through a 0.45 µm syringe filter before injection.

b) Sample Preparation (Example: Piper betle leaves):

-

Drying and Grinding: Wash fresh betel leaves and dry them in an oven at 40°C until a constant weight is achieved. Grind the dried leaves into a fine powder.[5]

-

Extraction:

-

Maceration: Macerate 10 g of the powdered plant material in 100 mL of methanol for 24 hours with occasional shaking.

-

Sonication: Alternatively, sonicate the mixture for 30 minutes to enhance extraction efficiency.

-

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.

-

Final Sample Solution: Redissolve a known weight of the dried extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.[1]

c) Chromatographic Conditions:

-

HPLC System: Agilent 1260 Infinity or equivalent with a Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

-

Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v).[1]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm.[1]

-

Injection Volume: 20 µL.

d) Data Analysis:

-

Calibration Curve: Inject the working standard solutions and record the peak area for this compound at its specific retention time. Plot a calibration curve of peak area versus concentration.

-

Quantification: Inject the prepared sample solution. Identify the this compound peak based on the retention time of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

2.1.2. HPLC Method Validation Parameters (Illustrative)

The following table summarizes typical validation parameters for an HPLC method for a related compound, hydroxythis compound, which can serve as a benchmark for a this compound-specific method.[2][4]

| Parameter | Result |

| Linearity Range | 0.78 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Precision (%RSD) | < 0.7% |

| Recovery | 92.8 - 100.3% |

| Limit of Detection (LOD) | 0.03 - 0.06 µg/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.52 µg/mL |

2.1.3. Experimental Workflow for HPLC Analysis

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a highly sensitive method for the analysis of volatile compounds like this compound, commonly found in essential oils.

2.2.1. Experimental Protocol: GC-FID Quantification of this compound

This protocol is a general guideline and may require optimization.

a) Preparation of Standard Solutions:

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of GC-grade hexane or acetone.

-

Working Standard Solutions: Prepare a series of dilutions of the stock solution with the same solvent to obtain concentrations ranging from 10 µg/mL to 500 µg/mL.

b) Sample Preparation (Example: Basil Essential Oil):

-

Extraction: Extract the essential oil from fresh or dried basil leaves via hydrodistillation using a Clevenger-type apparatus for 3 hours.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate.

-

Sample Solution: Prepare a 1% (v/v) solution of the essential oil in hexane or acetone.

c) Chromatographic Conditions:

-

GC System: Agilent 7890A or equivalent with a Flame Ionization Detector (FID).

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[6]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 180°C at a rate of 4°C/min.

-

Ramp to 240°C at a rate of 10°C/min, hold for 5 minutes.

-

-

Injection Volume: 1 µL (split ratio 1:50).

d) Data Analysis:

-

Calibration Curve: Inject the standard solutions and plot the peak area of this compound against the concentration to generate a calibration curve.

-

Quantification: Inject the prepared essential oil solution. Identify the this compound peak based on retention time. Calculate the concentration of this compound in the sample using the calibration curve.

2.2.2. GC-FID Method Validation Parameters (Illustrative)

| Parameter | Expected Result |

| Linearity (r²) | > 0.99 |

| Precision (%RSD) | < 5% |

| Accuracy (Recovery) | 90 - 110% |

2.2.3. Experimental Workflow for GC-FID Analysis

UV-Vis Spectrophotometry